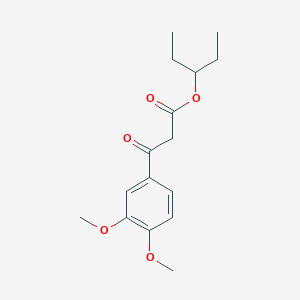

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester

Description

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic acid ethyl ester (CAS 4687-37-0) is an organic ester characterized by a β-keto propionate backbone substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is $ \text{C}{13}\text{H}{16}\text{O}_5 $, with a molecular weight of 252.27 g/mol and a purity of ≥98% in commercial preparations . The compound is utilized as a synthetic intermediate in pharmaceutical and fine chemical research, particularly in the development of polyphenolic derivatives and heterocyclic compounds . Its structural features—a ketone group and electron-rich methoxy substituents—enhance reactivity in nucleophilic additions and cyclocondensation reactions, making it valuable for constructing complex molecular frameworks.

Properties

Molecular Formula |

C16H22O5 |

|---|---|

Molecular Weight |

294.34 g/mol |

IUPAC Name |

pentan-3-yl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate |

InChI |

InChI=1S/C16H22O5/c1-5-12(6-2)21-16(18)10-13(17)11-7-8-14(19-3)15(9-11)20-4/h7-9,12H,5-6,10H2,1-4H3 |

InChI Key |

ZRMBULCBWJPYGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxo-propionic acid with ethylpropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester:

Scientific Research Applications

- As an intermediate in Carbidopa synthesis: this compound is used as an intermediate in the synthesis of R-(+)-Carbidopa. Carbidopa is an inhibitor of DOPA decarboxylase, which is important in preventing the conversion of L-DOPA to dopamine.

- Inhibitory effects: Studies indicate that this compound has inhibitory effects on L-DOPA in human liver preparations, as well as on 5-hydroxytryptophan.

Additional Information on Related Compounds

While the search results do not provide specific case studies or comprehensive data tables for this compound, they do offer information on related compounds:

- Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate: This compound has the molecular formula C13H16O5 and is also known as ethyl 3,4-dimethoxybenzoylacetate .

- Use in PQQ synthesis: Esters of 2-oxo-propionic acid are used in the synthesis of pyrroloquinoline quinone (PQQ), which has applications in protecting mitochondria from oxidative stress and providing neuroprotection and cardioprotection . Food sources of PQQ include parsley, green pepper, green tea, papaya, kiwi, and milk .

- Orexin receptor antagonists: 2-aza-bicyclo[2.2.1]heptane derivatives are non-peptide antagonists of human orexin receptors, useful in treating eating disorders, drinking disorders, sleep disorders, or cognitive dysfunctions in psychiatric and neurologic disorders .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in aromatic substituents, ester alkyl chains, or additional functional groups. Key comparisons include:

Impact of Substituents on Physicochemical Properties

- Electron-Donating Methoxy Groups : The 3,4-dimethoxy substitution on the phenyl ring increases electron density, enhancing resonance stabilization of the β-keto group. This improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the unsubstituted phenyl analog .

- Steric Effects : Bulkier substituents like biphenyl () or cyclopropyl () reduce reaction rates in nucleophilic additions due to steric hindrance.

- Ester Chain Length : Ethyl esters (e.g., the target compound) generally exhibit higher volatility and lower melting points than methyl esters (e.g., ), which may influence purification methods .

Commercial Availability and Cost Efficiency

The target compound is priced at €96.00 for 5g (), significantly higher than simpler analogs like ethyl 3-oxo-3-phenylpropanoate (€74.00 for 5g, ). This reflects the added complexity of methoxy group installation and purification. Larger-scale purchases (e.g., 100g at €998.00) reduce per-gram costs by ~50%, highlighting economies of scale .

Biological Activity

3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester, also known as ethyl veratroylacetate, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenylpropanoic acids and features a 3,4-dimethoxyphenyl group attached to a 3-oxo-propionic acid moiety. Its unique structure suggests various interactions with biological systems, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₆H₂₂O₅

- Molecular Weight : 294.35 g/mol

- CAS Number : 1061631-11-5

Synthesis

The synthesis of this compound typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-oxo-propionic acid with ethylpropyl alcohol, often using an acid catalyst like sulfuric acid under reflux conditions. This method ensures high yields and purity through controlled reaction parameters and purification steps such as distillation or recrystallization .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals, which are implicated in various diseases. In vitro studies have demonstrated that this compound can effectively scavenge free radicals, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In experimental models, it has shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation .

The biological activity of this compound is believed to involve modulation of enzyme activities and interaction with cellular receptors. Specific molecular targets include:

- Enzymatic Pathways : The compound may inhibit enzymes associated with inflammatory responses.

- Cellular Receptors : It may interact with receptors that mediate oxidative stress responses .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of various compounds including this compound using the DPPH radical scavenging method. The results indicated that this compound exhibited a high scavenging activity comparable to established antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15.0 |

| This compound | 20.5 |

| Curcumin | 25.0 |

Study 2: Anti-inflammatory Activity Assessment

In another study focusing on inflammatory responses in murine models, the administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 45 |

| Standard Drug (Ibuprofen) | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.